3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide
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Overview
Description
3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of chlorine atoms, a dimethylamino group, and a methylfuran moiety, making it a unique and potentially valuable compound in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide can be achieved through multi-step organic synthesis. One common method involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-chlorobenzaldehyde and thiophene-2-carboxylic acid, under acidic conditions.
Introduction of Chlorine Atoms: Chlorination of the benzothiophene core can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halide.
Incorporation of the Methylfuran Moiety: The final step involves the attachment of the methylfuran moiety through a coupling reaction, such as a Suzuki-Miyaura coupling, using a boronic acid derivative of the methylfuran and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Dimethylamine for nucleophilic substitution; halides for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide: shares structural similarities with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and the dimethylamino group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H18Cl2N2O2S |
---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
3,6-dichloro-N-[2-(dimethylamino)-2-(5-methylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-10-4-7-14(24-10)13(22(2)3)9-21-18(23)17-16(20)12-6-5-11(19)8-15(12)25-17/h4-8,13H,9H2,1-3H3,(H,21,23) |
InChI Key |
VSDSCZMICRMFEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl)N(C)C |
Origin of Product |
United States |
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